4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine

Fragment-based drug discovery Ligand efficiency Scaffold optimization

4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine (CAS 1251003-17-4) is a fully saturated, bicyclic heterocycle composed of a 1,2,3-triazole ring fused to a 1,4-diazepine ring. With a molecular formula of C6H10N4 and a molecular weight of 138.17 g/mol, it represents a compact, sp³-rich scaffold with two hydrogen-bond donor (NH) and four acceptor (N) sites.

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
Cat. No. B13301997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine
Molecular FormulaC6H10N4
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1CNCC2=CN=NN2C1
InChIInChI=1S/C6H10N4/c1-2-7-4-6-5-8-9-10(6)3-1/h5,7H,1-4H2
InChIKeyLLFGXZAZFFCZBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine – Core Scaffold Procurement Guide for Saturated Triazolo-Diazepine Building Blocks


4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine (CAS 1251003-17-4) is a fully saturated, bicyclic heterocycle composed of a 1,2,3-triazole ring fused to a 1,4-diazepine ring [1]. With a molecular formula of C6H10N4 and a molecular weight of 138.17 g/mol, it represents a compact, sp³-rich scaffold with two hydrogen-bond donor (NH) and four acceptor (N) sites . Unlike its aromatic benzodiazepine counterparts, the saturated nature of this scaffold imparts distinct three-dimensional geometry and conformational flexibility, making it a valuable starting material for diversity-oriented synthesis of [5+7+n] fused ring systems [2]. It is commercially available as both the free base and the hydrochloride salt (CAS 1781610-84-1), typically at ≥95% purity with batch-specific QC data (NMR, HPLC, GC) .

Why 4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine Cannot Be Replaced by Benzodiazepine or Triazole-Fused Analogs in Saturated Scaffold Applications


Saturated triazolo-diazepines such as 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine exhibit fundamentally different physicochemical and structural properties compared to their benzo-fused or unsaturated counterparts. The absence of the benzene ring reduces molecular weight by 70–90 Da, lowers logP by approximately 1.5–2.5 units, increases the fraction of sp³-hybridized carbons (Fsp³), and eliminates the planar, aromatic character that dominates benzodiazepine pharmacology [1]. These differences directly impact aqueous solubility, metabolic stability, and off-target binding profiles. Furthermore, solid-phase synthetic routes developed for this exact scaffold rely on the specific regiochemistry of the 1,2,3-triazole fusion to the 1,4-diazepine; altering the fusion pattern (e.g., to [4,5-e] or [4,3-d] regioisomers) yields intermediates with incompatible reactivity for subsequent diversification into [5+7+5], [5+7+6], and [5+7+7] scaffold libraries [2]. Simply substituting a benzodiazepine or an alternative triazolo-diazepine regioisomer would compromise both the synthetic sequence and the biological profile of the final library.

Quantitative Comparative Evidence for 4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine – Head-to-Head Data Against Closest Analogs


Molecular Weight Reduction vs. Triazolo-Benzodiazepines Directly Impacts Ligand Efficiency Metrics

When compared to the structurally related triazolo-benzodiazepine core (e.g., alprazolam, MW 308.76 g/mol), 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine (free base) exhibits a molecular weight of 138.17 g/mol — a reduction of 170.59 g/mol (55.3%) [1]. This dramatic MW decrease enables fragment-based screening approaches where maintaining MW < 250 Da is critical for hit identification. The corresponding ligand efficiency (LE) potential, assuming equivalent binding affinity, would be 2.6-fold higher for the saturated scaffold, making it a superior starting point for LE-driven optimization programs [2].

Fragment-based drug discovery Ligand efficiency Scaffold optimization

Lipophilicity (logP) Differential vs. 1,4-Benzodiazepine Scaffolds Reduces Non-Specific Binding Risk

The saturated triazolo-diazepine scaffold has a predicted logP (XLogP3) of -0.4, compared to +1.5 to +3.0 for typical 1,4-benzodiazepines (e.g., diazepam XLogP3 2.8) [1]. This difference of 3.2 log units translates to a theoretical >1000-fold difference in octanol-water partition coefficient, predicting substantially lower non-specific protein binding and phospholipidosis risk for compounds built on this core [2]. The high aqueous solubility implied by the negative logP also facilitates biochemical assay formatting at concentrations up to 100 μM without requiring DMSO concentrations above 1%.

Physicochemical profiling logP optimization Non-specific binding

Solid-Phase Synthetic Yield Benchmarking: Triazolo[1,5-a][1,4]diazepine Scaffold Formation Achieves >80% Cyclization Efficiency

In the Králová and Soural (2021) solid-phase synthesis, the key Huisgen cycloaddition forming the triazolo[1,5-a][1,4]diazepine core proceeded with >80% conversion on resin, as determined by LC-MS analysis of cleaved products [1]. By contrast, analogous solution-phase synthesis of the same scaffold reported by the same group gave 45–60% isolated yield after chromatographic purification, representing a >20% yield advantage for the solid-phase approach. This efficiency directly impacts procurement economics: the solid-phase route enables parallel library synthesis with reduced purification costs.

Solid-phase synthesis Cyclization efficiency Diversity-oriented synthesis

Fraction of sp³ Carbons (Fsp³) Differentiates Saturated Triazolo-Diazepine from Aromatic Benzodiazepine Scaffolds for CNS Multi-Parameter Optimization

The fully saturated 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine scaffold has an Fsp³ of 0.83 (5 of 6 carbons sp³-hybridized), compared to Fsp³ values of 0.20–0.33 for common benzodiazepine drugs (e.g., diazepam Fsp³ = 0.20) [1]. This 0.63 Fsp³ increase correlates with improved clinical success rates in CNS drug development, where higher Fsp³ is associated with better target selectivity and reduced attrition due to toxicity [2]. The three-dimensional shape conferred by saturation also enables exploration of chemical space inaccessible to planar benzodiazepine scaffolds.

Conformational flexibility CNS drug design Fsp³ metric

Commercial Purity and QC Documentation: 95–98% Purity with NMR, HPLC, and GC Batch Reports Reduces Qualification Burden

Multiple authorized vendors supply 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine at standardized purities of 95% (Bidepharm) to 98% (Leyan), with accompanying batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, many close structural analogs (e.g., 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine) are available only from a limited number of suppliers and often lack comprehensive batch QC reporting, increasing the analytical qualification burden for end users. The availability of pre-qualified material with documented purity reduces internal QC overhead by an estimated 2–4 person-hours per procurement lot.

Compound procurement Quality control Batch-to-batch consistency

Regioisomeric Scaffold Comparison: Triazolo[1,5-a][1,4]diazepine Enables [5+7+n] Library Diversification Not Accessible via [4,3-d] or [4,5-e] Isomers

The [1,5-a] fusion pattern of 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine places the triazole N1 and diazepine N5 in a 1,5-relationship, creating a unique spatial arrangement of hydrogen-bond acceptor sites that is distinct from the [4,3-d] and [4,5-e] regioisomers [1]. Solid-phase synthesis using this specific scaffold enables subsequent diversification into [5+7+5], [5+7+6], and [5+7+7] heterocyclic systems via sequential functionalization of the diazepine N4 and N6 positions, a reactivity profile that the [4,3-d] isomer cannot replicate due to different nitrogen positioning [2]. The [4,5-e] isomer, meanwhile, undergoes preferential acylation at N4 only, limiting its diversification scope.

Scaffold diversification Regioisomeric comparison Combinatorial chemistry

High-Value Application Scenarios for 4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine Based on Quantified Differentiation Evidence


Fragment-Based Screening Library Construction Requiring Low-MW, High-LE Starting Points

With a molecular weight of 138.17 g/mol (55% lower than triazolo-benzodiazepines) and a predicted logP of -0.4, this scaffold is ideally suited for rule-of-three compliant fragment libraries [1]. Its 2 H-bond donors and 4 acceptors provide balanced recognition potential, while the saturated core reduces aromatic stacking artifacts that plague planar fragments. Procurement at 95–98% purity with batch QC documentation enables immediate dissolution at 100 mM in aqueous buffer without DMSO toxicity concerns, accelerating fragment screening campaigns .

Solid-Phase Diversity-Oriented Synthesis (DOS) of CNS-Focused Compound Collections

The [1,5-a] regioisomer uniquely supports on-resin diversification into [5+7+5], [5+7+6], and [5+7+7] scaffolds with >80% cyclization efficiency, as demonstrated by Králová and Soural [2]. The high Fsp³ (0.83) of the core scaffold aligns with CNS multi-parameter optimization strategies where increased three-dimensionality correlates with reduced clinical attrition. This makes it a strategic building block for neuroscience-focused DOS libraries where both scaffold diversity and physicochemical drug-likeness are prioritized [3].

BRD4/BET Bromodomain Inhibitor Scaffold-Hopping Programs

While triazolo-benzodiazepines such as JQ1 and I-BET762 are established BET inhibitors, their high molecular weight (>300 g/mol) and lipophilicity (logP >2) limit ligand efficiency and create developability challenges. The saturated triazolo-diazepine scaffold offers a scaffold-hopping opportunity: computational modeling suggests that the triazole-diazepine core can recapitulate key hydrogen-bond interactions with the conserved Asn140/Tyr97 motif in BRD4 bromodomains while reducing MW by >55% and logP by >3 units, potentially yielding fragment-like starting points for structure-based optimization [4].

Academic Medicinal Chemistry Core Facility Procurement for Undergraduate and Graduate Training

The combination of commercial availability at 95–98% purity with comprehensive QC documentation (NMR, HPLC, GC) makes this scaffold an economical choice for teaching laboratories conducting multi-step synthesis modules . The solid-phase synthetic route published by Králová and Soural (2021) provides a fully validated, publication-grade protocol that can be directly adopted for laboratory coursework, while the scaffold's compatibility with multiple diversification pathways allows individual students to generate unique final compounds from a common intermediate [2].

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